molecular formula C23H33NO2 B1683429 Xyloxemine CAS No. 1600-19-7

Xyloxemine

Cat. No.: B1683429
CAS No.: 1600-19-7
M. Wt: 355.5 g/mol
InChI Key: KLOZENAJUCRQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Xyloxemine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: this compound is used in biochemical studies to understand its effects on biological systems.

    Medicine: Research on this compound includes its potential therapeutic applications and its effects on different biological pathways.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

Xyloxemine (Lidocaine) works by blocking the fast voltage-gated sodium (Na+) channels in the neuronal cell membrane responsible for the propagation of signals . This action stabilizes the neuronal membrane and prevents the initiation and conduction of nerve impulses, thereby producing the local anesthetic action .

Relevant Papers The analysis of relevant papers on this compound can be conducted using various tools and databases . These tools can help in finding the most relevant papers to the research and give a more complete sense of the research landscape. They can also help in identifying important recent papers and ensuring that an important paper has not been missed.

Preparation Methods

Chemical Reactions Analysis

Xyloxemine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Substitution: this compound can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.

Common reagents used in these reactions include hydrochloric acid , xylene , and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Xyloxemine can be compared with other similar compounds, such as:

This compound is unique due to its specific molecular structure and its wide range of applications in scientific research.

Properties

IUPAC Name

2-[2-[bis(2,6-dimethylphenyl)methoxy]ethoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO2/c1-17-9-7-10-18(2)21(17)23(22-19(3)11-8-12-20(22)4)26-16-15-25-14-13-24(5)6/h7-12,23H,13-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOZENAJUCRQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCCOCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166781
Record name Xyloxemine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1600-19-7
Record name Xyloxemine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001600197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xyloxemine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XYLOXEMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L95KV83PV9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xyloxemine
Reactant of Route 2
Reactant of Route 2
Xyloxemine
Reactant of Route 3
Reactant of Route 3
Xyloxemine
Reactant of Route 4
Reactant of Route 4
Xyloxemine
Reactant of Route 5
Reactant of Route 5
Xyloxemine
Reactant of Route 6
Reactant of Route 6
Xyloxemine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.